

The Discovery of Neopinone Isomerase (NISO): A Linchpin in Morphine Biosynthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Neopinone

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Abstract

The biosynthesis of morphine in the opium poppy (*Papaver somniferum*) is a complex enzymatic pathway that has been the subject of intense scientific scrutiny for decades. A pivotal breakthrough in understanding this pathway was the discovery of **Neopinone Isomerase (NISO)**, an enzyme that catalyzes a crucial isomerization step previously thought to occur spontaneously. This guide provides a comprehensive technical overview of the discovery of NISO, detailing its function, the key experiments that led to its identification, and its significance in the field of metabolic engineering and drug development. We present detailed experimental protocols, quantitative data from key assays, and visual representations of the relevant biochemical pathways and experimental workflows to offer a complete resource for professionals in the field.

Introduction

For many years, the conversion of **neopinone** to codeinone, a critical step in the morphine biosynthesis pathway, was presumed to be a spontaneous chemical rearrangement.^{[1][2]} However, the inefficiency of this spontaneous reaction in engineered microbial systems, which resulted in the accumulation of undesirable byproducts like neopine and neomorphine, suggested that a key enzymatic component was missing.^{[1][2]} This observation prompted researchers to investigate the potential for an enzyme-catalyzed isomerization in the opium poppy latex.

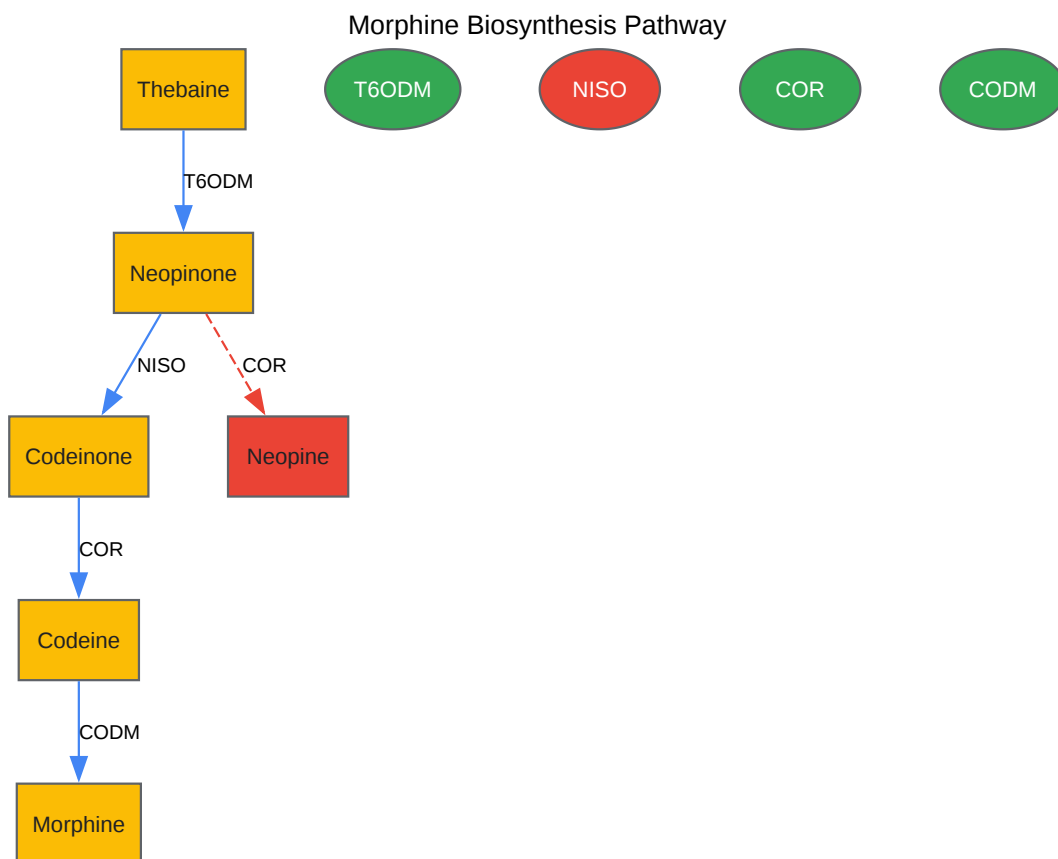
The search for this enzyme led to the discovery of **Neopinone** Isomerase (NISO), a member of the pathogenesis-related 10 (PR10) protein family.^{[1][2]} This discovery, published by Dastmalchi et al. in Nature Chemical Biology in 2019, fundamentally changed our understanding of opiate alkaloid biosynthesis and opened new avenues for the efficient production of these valuable pharmaceuticals in engineered microorganisms.^{[1][2][3]}

The Role of NISO in Morphine Biosynthesis

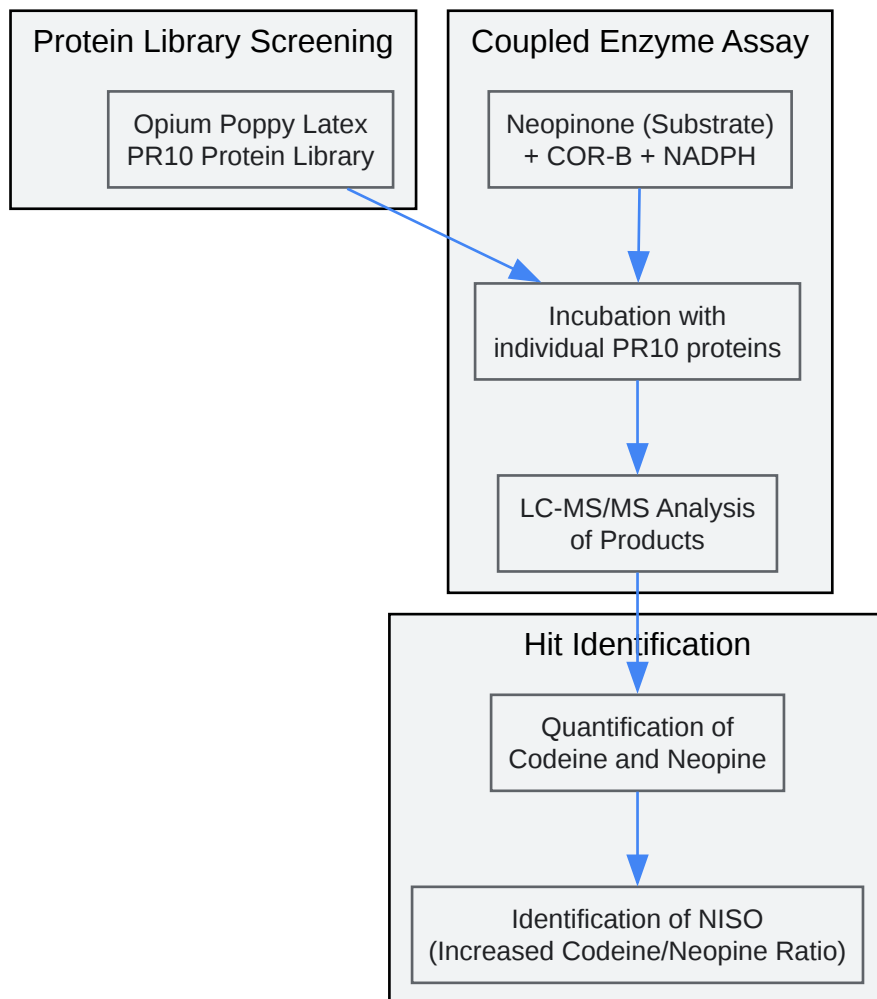
NISO plays a critical role in directing the metabolic flux towards the production of codeine and morphine by catalyzing the isomerization of the allyl moiety of **neopinone** to form codeinone.^[2] This reaction is in competition with the reduction of **neopinone** by codeinone reductase (COR) to the dead-end product neopine.^{[2][4]} By efficiently converting **neopinone** to codeinone, NISO ensures that the pathway proceeds towards the desired pharmacologically active alkaloids.^{[2][4]}

The major biosynthetic route to morphine is as follows: Thebaine is converted to **neopinone** by the enzyme thebaine 6-O-demethylase (T6ODM).^{[4][5]} NISO then isomerizes **neopinone** to codeinone, which is subsequently reduced by codeinone reductase (COR) to codeine.^{[4][5]} Finally, codeine is demethylated by codeine O-demethylase (CODM) to yield morphine.^{[4][5]}

Signaling Pathway Diagram



NISO Discovery Experimental Workflow



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- To cite this document: BenchChem. [The Discovery of Neopinone Isomerase (NISO): A Linchpin in Morphine Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3269370#discovery-of-neopinone-isomerase-niso]

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